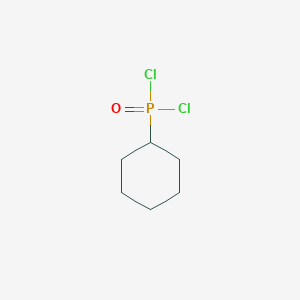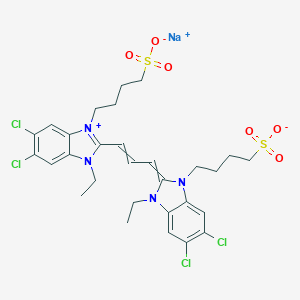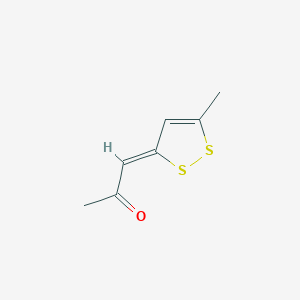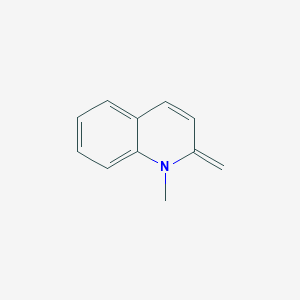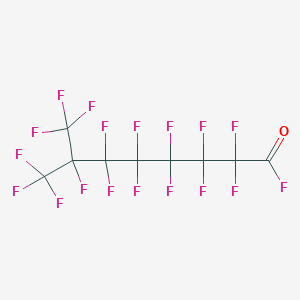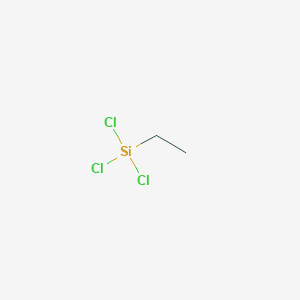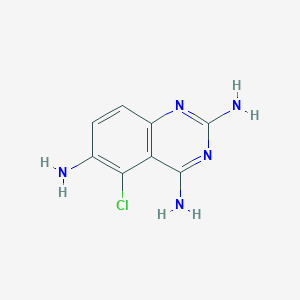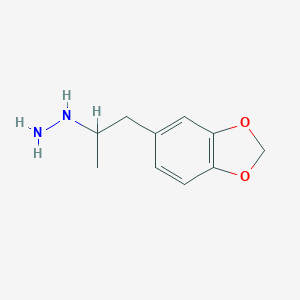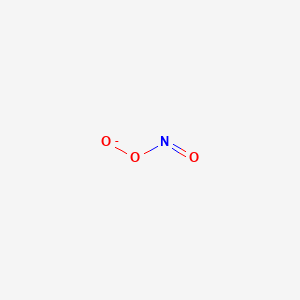![molecular formula C16H15NO2 B093461 N-[2-(2-Oxopropyl)phenyl]benzamide CAS No. 19051-04-8](/img/structure/B93461.png)
N-[2-(2-Oxopropyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Oxopropyl)phenyl]benzamide, also known as OPB-9195, is a chemical compound that has gained considerable interest in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-[2-(2-Oxopropyl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting COX-2 activity, N-[2-(2-Oxopropyl)phenyl]benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N-[2-(2-Oxopropyl)phenyl]benzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess anti-tumor properties, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, with high bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2-(2-Oxopropyl)phenyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has been shown to possess anti-tumor properties, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research studies.
Direcciones Futuras
There are several future directions for the research on N-[2-(2-Oxopropyl)phenyl]benzamide. One potential direction is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another potential direction is to investigate its potential use in the treatment of other inflammatory and painful conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
N-[2-(2-Oxopropyl)phenyl]benzamide is a chemical compound that has gained considerable interest in the field of scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory and analgesic properties and has been shown to possess anti-tumor properties as well. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including investigating its potential use in cancer therapy and other inflammatory and painful conditions.
Métodos De Síntesis
The synthesis of N-[2-(2-Oxopropyl)phenyl]benzamide involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then subjected to a reaction with benzoyl chloride to obtain N-[2-(2-Oxopropyl)phenyl]benzamide in high yields.
Aplicaciones Científicas De Investigación
N-[2-(2-Oxopropyl)phenyl]benzamide has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has also been shown to possess anti-tumor properties, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
19051-04-8 |
|---|---|
Nombre del producto |
N-[2-(2-Oxopropyl)phenyl]benzamide |
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-[2-(2-oxopropyl)phenyl]benzamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)11-14-9-5-6-10-15(14)17-16(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Clave InChI |
PVZBUWPOEZQFLH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Sinónimos |
N-[2-(2-Oxopropyl)phenyl]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



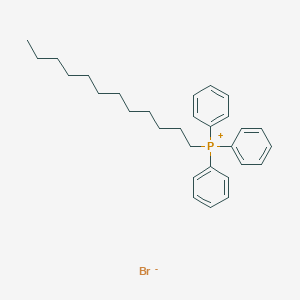
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
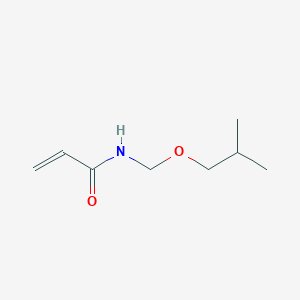
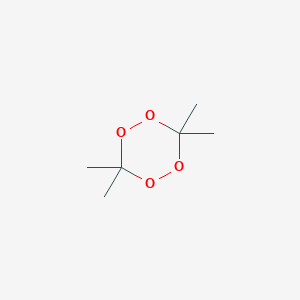
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
